8-methoxy-N,N-di(prop-2-en-1-yl)quinoline-5-sulfonamide
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Overview
Description
8-METHOXY-N,N-BIS(PROP-2-EN-1-YL)QUINOLINE-5-SULFONAMIDE is a complex organic compound that belongs to the quinoline family. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of 8-METHOXY-N,N-BIS(PROP-2-EN-1-YL)QUINOLINE-5-SULFONAMIDE involves several steps. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis or Friedländer synthesis . The quinoline core is then functionalized with methoxy and sulfonamide groups through a series of substitution reactions. Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
8-METHOXY-N,N-BIS(PROP-2-EN-1-YL)QUINOLINE-5-SULFONAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-METHOXY-N,N-BIS(PROP-2-EN-1-YL)QUINOLINE-5-SULFONAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound also interacts with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
8-METHOXY-N,N-BIS(PROP-2-EN-1-YL)QUINOLINE-5-SULFONAMIDE can be compared with other quinoline derivatives such as chloroquine and mefloquine, which are well-known for their antimalarial properties . Unlike these compounds, 8-METHOXY-N,N-BIS(PROP-2-EN-1-YL)QUINOLINE-5-SULFONAMIDE has a unique methoxy and sulfonamide substitution pattern, which imparts distinct biological activities . Other similar compounds include quinoline N-oxides and quinoline carboxamides, which also exhibit diverse pharmacological properties .
Properties
Molecular Formula |
C16H18N2O3S |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
8-methoxy-N,N-bis(prop-2-enyl)quinoline-5-sulfonamide |
InChI |
InChI=1S/C16H18N2O3S/c1-4-11-18(12-5-2)22(19,20)15-9-8-14(21-3)16-13(15)7-6-10-17-16/h4-10H,1-2,11-12H2,3H3 |
InChI Key |
WPZXULIAUBAUGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)N(CC=C)CC=C)C=CC=N2 |
Origin of Product |
United States |
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